4-Oxo-1-phenylpyrrolidine-3-carbonitrile
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Overview
Description
4-Oxo-1-phenylpyrrolidine-3-carbonitrile is a versatile small molecule scaffold with the chemical formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol This compound is characterized by a pyrrolidine ring substituted with a phenyl group, a nitrile group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1-phenylpyrrolidine-3-carbonitrile typically involves the reaction of 1-phenylpyrrolidine-3-carbonitrile with an oxidizing agent to introduce the ketone group at the 4-position. Common oxidizing agents used in this reaction include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction is usually carried out in an organic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time can optimize the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1-phenylpyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Ammonia (NH₃), primary amines (RNH₂)
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of amides, imines, or other substituted derivatives
Scientific Research Applications
4-Oxo-1-phenylpyrrolidine-3-carbonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Oxo-1-phenylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s ketone and nitrile groups can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-1-phenylpyrrolidine-3-carbohydrazide: Similar structure with a hydrazide group instead of a nitrile group.
4-Oxo-1-phenylpyrrolidine-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a nitrile group.
1-Phenylpyrrolidine-3-carbonitrile: Lacks the ketone group at the 4-position.
Uniqueness
4-Oxo-1-phenylpyrrolidine-3-carbonitrile is unique due to the presence of both a ketone and a nitrile group on the pyrrolidine ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
23935-47-9 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-oxo-1-phenylpyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C11H10N2O/c12-6-9-7-13(8-11(9)14)10-4-2-1-3-5-10/h1-5,9H,7-8H2 |
InChI Key |
KLAOOJMGINIHGT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)CN1C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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